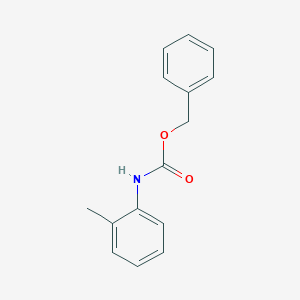

Benzyl o-tolylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

108714-89-2 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

benzyl N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

XHJLADWDZOROLZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |

solubility |

23.7 [ug/mL] |

Synonyms |

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis provides efficient pathways to construct the carbamate (B1207046) functional group. Key among these are transition-metal-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance.

A notable method for the synthesis of N-aryl carbamates is the copper-catalyzed Chan-Lam coupling. ubinkim.com This reaction creates a carbon-nitrogen bond by coupling an amine or its equivalent with an organoboron compound. organic-chemistry.org

The synthesis of Benzyl (B1604629) o-tolylcarbamate can be achieved through the reaction of o-tolylboronic acid with benzyl azidoformate. ubinkim.com A study has demonstrated that this transformation can be successfully carried out at room temperature in an open flask. ubinkim.comnih.gov The reaction proceeds efficiently using 10 mol % of copper(I) chloride (CuCl) as the catalyst in methanol (B129727) (MeOH) as the solvent. ubinkim.com

In a specific example, the reaction between o-tolylboronic acid (2.52 mmol) and benzyl azidoformate (1.01 mmol) reached completion in 12 hours, yielding Benzyl o-tolylcarbamate as a white solid in 42% yield after purification by flash chromatography. ubinkim.com The reaction is generally performed under aerobic conditions and does not necessitate the use of an additional base or ligand. ubinkim.comacs.org

Table 1: Reaction Conditions for Copper-Catalyzed Synthesis of this compound ubinkim.com

| Parameter | Value |

| Aryl Source | o-Tolylboronic acid |

| Nitrogen Source | Benzyl azidoformate |

| Catalyst | Copper(I) Chloride (CuCl) |

| Catalyst Loading | 10 mol % |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Atmosphere | Air (Open Flask) |

| Reaction Time | 12 hours |

| Yield | 42% |

The copper catalyst is essential for facilitating the N-arylation reaction. ubinkim.comnih.gov Copper(I) chloride (CuCl) has been identified as an effective catalyst for the coupling of azidoformates and boronic acids. ubinkim.com While the reaction proceeds without additional additives, silica (B1680970) gel (SiO₂) has been explored. ubinkim.com In the synthesis of other N-aryl carbamates under similar conditions, the addition of 20 mol % of SiO₂ was noted, although its specific role in enhancing the reaction for this compound was not detailed in the primary findings. ubinkim.com The primary function of the copper catalyst is to mediate the formation of the crucial carbon-nitrogen bond. acs.org

The proposed mechanism for the copper-catalyzed coupling of azidoformates and boronic acids involves a catalytic cycle with copper in various oxidation states. ubinkim.com The cycle is thought to initiate with the reaction of a Cu(I) salt with the azidoformate, which forms a Cu(II) complex. ubinkim.com This step may proceed via a copper nitrene intermediate. ubinkim.com

The aryl boronic acid undergoes transmetalation with the Cu(II) complex. ubinkim.comresearchgate.net This is followed by an oxidation step to afford a Cu(III) complex. The final step is a reductive elimination from the Cu(III) species, which forges the N-aryl carbamate product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. ubinkim.comacs.org The presence of oxygen in the air is believed to facilitate the reoxidation of copper species to complete the catalytic cycle. organic-chemistry.orgresearchgate.net

Palladium catalysis offers a powerful alternative for the synthesis of N-aryl carbamates, particularly through the coupling of aryl electrophiles with a source of the carbamoyl (B1232498) group. mit.edunih.gov

An efficient, one-pot method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl triflates or halides with sodium isocyanate (NaOCN). mit.eduorganic-chemistry.orgmit.edu In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol to furnish the desired carbamate product. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, this strategy would involve the reaction of an o-tolyl electrophile, such as o-tolyl trifluoromethanesulfonate (B1224126) (o-tolyl triflate), with sodium isocyanate in the presence of a palladium catalyst. mit.edursc.org The resulting o-tolyl isocyanate intermediate would then be trapped with benzyl alcohol. organic-chemistry.org The use of aryl triflates is particularly advantageous as it expands the scope of the reaction, allowing for the use of nucleophiles like benzyl alcohol that might not be compatible under other conditions. mit.edunih.govorganic-chemistry.org This methodology is tolerant of a wide range of functional groups and provides a practical route to various carbamates. nih.govresearchgate.net

Palladium-Catalyzed N-Aryl Carbamate Synthesis

In Situ Generation and Reactivity of Aryl Isocyanates

The synthesis of carbamates, including this compound, can be efficiently achieved through the in situ generation of highly reactive isocyanate intermediates. This approach avoids the isolation of potentially hazardous isocyanates. Several catalytic and metal-free systems have been developed for this purpose.

One prominent method involves the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines. rsc.orgrsc.org This technique has been successfully applied to the synthesis of N-aryl carbamates. rsc.org The reaction is typically catalyzed by a cobalt(II) iodide (CoI₂) complex with a phosphine (B1218219) ligand, using zinc powder as a reductant. rsc.orgrsc.org This process generates the aryl isocyanate from the corresponding N-protected aniline, which is then trapped by an alcohol, such as benzyl alcohol, to yield the desired carbamate. rsc.org

Metal-free approaches have also been established. A notable method utilizes dimethyl sulfoxide (B87167) (DMSO) in conjunction with trifluoroacetic anhydride (B1165640) (TFAA) to dehydrate a carbamic acid intermediate, which is formed from an arylamine (like o-toluidine) and carbon dioxide (CO₂). gaylordchemical.comacs.org The resulting in situ-generated isocyanate readily reacts with an alcohol to produce the carbamate in a one-pot synthesis, often in good to excellent yields. gaylordchemical.com The intermediacy of the isocyanate in these reactions has been confirmed through IR spectroscopy. gaylordchemical.com

Palladium-catalyzed cross-coupling reactions represent another powerful strategy. Aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) using a palladium catalyst to generate an aryl isocyanate in situ. mit.edu This intermediate is then trapped with an alcohol or thiol nucleophile to afford the corresponding carbamate or thiocarbamate. mit.edu The use of aryl triflates, in particular, has expanded the substrate scope for this transformation. mit.edu

Table 1: Comparison of Methods for In Situ Generation of Aryl Isocyanates for Carbamate Synthesis

| Method | Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Cobalt-Catalyzed | N-Boc-protected amines, Benzyl formates | CoI₂, Phosphine ligand, Zn | Generates both isocyanate and benzyl alcohol in situ. rsc.orgrsc.org |

| Metal-Free Dehydration | Arylamines, CO₂, Alcohols | DMSO, TFAA, DBU | Avoids toxic phosgene (B1210022) and metal catalysts. gaylordchemical.comacs.org |

| Palladium-Catalyzed | Aryl chlorides/triflates, Sodium cyanate, Alcohols | Palladium catalyst | Broad substrate scope, one-pot process. mit.edu |

Substrate Scope and Functional Group Tolerance

The utility of synthetic methods is largely defined by their substrate scope and tolerance for various functional groups. For the synthesis of this compound and its analogues, these factors are critical.

In cobalt-catalyzed systems for N-aryl carbamate synthesis, the reaction conditions are compatible with aromatic amines that possess both electron-donating and electron-withdrawing substituents. rsc.orgrsc.org Similarly, palladium-catalyzed cross-coupling reactions provide a broad range of aryl carbamate products. mit.edu The development of dual nickel photocatalysis has also enabled the synthesis of O-aryl carbamates from various aryl iodides, including electron-deficient ones, and a variety of secondary amines. acs.org

The reactivity of the alcohol and isocyanate components is also a key consideration. Studies on the reaction between tolyl isocyanates and alcohols have shown that the reactivity can be influenced by steric hindrance. The reaction rate with benzyl alcohol gradually decreases as the methyl group on the tolyl isocyanate is moved from the para- to the ortho-position, due to increased steric hindrance around the isocyanate group. rsc.org Despite this, the reaction with o-tolyl isocyanate and benzyl alcohol still proceeds effectively. rsc.org The reaction of p-tolyl isocyanate with benzyl alcohol can reach completion in as little as 30 minutes at room temperature in the presence of a suitable catalyst. rsc.org

Modern methodologies like hydrogen borrowing have been developed to exhibit high functional group tolerance, allowing for the use of alcohols with previously incompatible functional groups under mild, room-temperature conditions. nih.gov The broad applicability of these methods is often demonstrated by testing a diverse set of substrates that represent a wide range of electronic and steric properties. nih.gov

Table 2: Substrate Scope for the Reaction of Substituted Tolyl Isocyanates with Benzyl Alcohol

| Isocyanate | Alcohol | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| p-Tolyl isocyanate | Benzyl alcohol | 2 mol% C5 catalyst, n-hexane, r.t. | 30 min | >99% | rsc.org |

| m-Tolyl isocyanate | Benzyl alcohol | 2 mol% C5 catalyst, n-hexane, r.t. | 30 min | >99% | rsc.org |

| o-Tolyl isocyanate | Benzyl alcohol | 2 mol% C5 catalyst, n-hexane, r.t. | 2 h | 98% | rsc.org |

Synthesis from o-Toluidine (B26562) and Related Precursors

General Synthetic Procedures

A direct and widely used method for the synthesis of this compound starts from o-toluidine. The general procedure involves the reaction of o-toluidine with benzyl chloroformate in the presence of a base. iiserpune.ac.inrsc.org This reaction, a type of N-acylation, is typically performed under alkaline conditions. iiserpune.ac.in One reported synthesis following such a general procedure afforded this compound in an 88% yield. iiserpune.ac.in The reaction involves dissolving the amine (o-toluidine) and a base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂), cooling the mixture, and adding benzyl chloroformate dropwise. rsc.org The reaction is then allowed to warm to room temperature and stirred until completion. rsc.org

Reaction with Isocyanates

The reaction between an isocyanate and an alcohol is a fundamental route to carbamates. To synthesize this compound via this pathway, o-tolyl isocyanate is reacted with benzyl alcohol. This reaction is often facilitated by a base catalyst. acs.orgnih.gov A common procedure involves dissolving the alcohol (e.g., a substituted benzyl alcohol) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), adding a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the dropwise addition of the isocyanate. acs.orgnih.gov For the reaction of p-tolylisocyanate with 4-pivaloyl benzyl alcohol, this method provided the corresponding carbamate in 73% yield after 18 hours at room temperature. acs.orgnih.gov This protocol is directly adaptable for the synthesis of this compound using o-tolyl isocyanate and benzyl alcohol.

Preparation from S-Methyl N-Alkylthiocarbamates

An alternative one-step procedure allows for the synthesis of alkyl and aryl alkylcarbamates from S-methyl N-alkylthiocarbamates. researchgate.net This method involves the direct reaction of an S-methyl N-alkylthiocarbamate with an alcohol or phenol. For the synthesis of this compound, the precursors would be S-methyl N-(o-tolyl)thiocarbamate and benzyl alcohol. The reaction is typically carried out in refluxing toluene (B28343) in the presence of triethylamine. researchgate.net This process is reported to produce the target carbamates in high yield (average 94% over 15 examples) and with very high purity. researchgate.net A significant advantage of this method is the efficient utilization of reagents and the recovery of methanethiol, a co-product of industrial interest. researchgate.net

Oxidative Coupling Reactions

Modern synthetic chemistry has seen the rise of oxidative coupling reactions for the construction of carbon-heteroatom bonds. These methods often proceed under mild conditions and offer novel pathways to complex molecules. frontiersin.org

A notable example applicable to the synthesis of this compound is the copper-catalyzed Chan-Lam coupling reaction. A mild and efficient synthesis of N-arylcarbamates has been achieved by reacting arylboronic acids with azidoformates, catalyzed by copper chloride (CuCl). ubinkim.com Specifically, this compound was synthesized by reacting o-tolylboronic acid with benzyl azidoformate. ubinkim.com The reaction proceeds effectively at room temperature in an open flask, requiring 10 mol % of the copper catalyst but no additional base or ligand. ubinkim.com This specific transformation was reported to be complete in 12 hours, providing the pure this compound in 42% yield after chromatographic purification. ubinkim.com Mechanistic studies suggest the reaction may involve the in situ generation of a reactive species from the boronic acid and the catalyst. ubinkim.com

Table 3: Chan-Lam Oxidative Coupling for the Synthesis of this compound

| Aryl Precursor | Azidoformate | Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Tolylboronic acid | Benzyl azidoformate | 10 mol% CuCl | Open flask, r.t. | 12 h | 42% | ubinkim.com |

Synthetic Strategies for Derivatives and Analogs

The creation of derivatives and analogs of this compound involves modifying its constituent parts or introducing chirality.

Strategies for creating derivatives often focus on altering the aromatic rings of the carbamate. One effective method for synthesizing N-aryl carbamates is the Chan-Lam coupling reaction. ubinkim.com This copper-catalyzed reaction couples boronic acids with azidoformates at room temperature. ubinkim.com For instance, to modify the 'o-tolyl' portion, various substituted arylboronic acids can be reacted with benzyl azidoformate in the presence of a copper catalyst to yield a diverse library of N-aryl carbamates. ubinkim.com This method is advantageous as it often proceeds under mild, neutral conditions without the need for strong bases or ligands. ubinkim.com

Modifications to the benzyl portion can be achieved through standard benzylation techniques using different substituted benzyl halides or through the reaction of an amine with a modified benzyl chloroformate. beilstein-journals.orgrsc.org The synthesis of various carbamate derivatives is a common theme in medicinal chemistry to explore structure-activity relationships, leading to compounds with improved properties. nih.govacs.org

Table 2: Chan-Lam Coupling for N-Aryl Carbamate Synthesis

| Component 1 | Component 2 | Catalyst | Product | Source(s) |

| Arylboronic Acid | Benzyl Azidoformate | Copper Chloride (CuCl) | N-Aryl Benzyl Carbamate | ubinkim.com |

| o-Tolylboronic Acid | Benzyl Azidoformate | Copper Chloride (CuCl) | This compound | ubinkim.com |

When the alcohol or amine portion of a carbamate contains a stereocenter, the synthesis can be designed to be stereoselective, producing specific diastereomers or enantiomers. The lithiation-borylation-protodeboronation (LBP) of secondary carbamates is a powerful methodology for the stereocontrolled synthesis of complex molecules. bris.ac.uk This reagent-controlled approach allows for the creation of specific stereocenters with high fidelity. bris.ac.uk

Another strategy involves the kinetic resolution of racemic materials using enzymes. For example, lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of optically pure alcohols that can then be converted into chiral carbamates. tandfonline.com The resulting enantiomerically pure carbamates can exhibit stereoselective interactions with biological targets, which is of significant interest in medicinal chemistry. tandfonline.com The separation of diastereomers, which have different physicochemical properties, can be achieved by standard techniques like chromatography. thieme-connect.de

Carbamates are one of the most important and widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.commasterorganicchemistry.comslideshare.net They are easily installed, stable under a wide variety of reaction conditions, and can be removed under specific, often mild, conditions without affecting other functional groups. masterorganicchemistry.comacs.org This stability and selective removal make them essential tools for chemo- and regioselectivity in multi-step syntheses. slideshare.net

The benzyl carbamate, commonly known as the benzyloxycarbonyl or Cbz (or Z) group, is a classic and highly effective protecting group for primary and secondary amines. total-synthesis.comwikipedia.org It renders the amine nitrogen non-nucleophilic, protecting it from unwanted reactions. masterorganicchemistry.com

The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The key advantage of the Cbz group is its method of removal. It is stable to many acidic and basic conditions but can be cleaved easily and cleanly by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). total-synthesis.commasterorganicchemistry.comacs.org This process releases the free amine, toluene, and carbon dioxide. This reliable protection-deprotection sequence allows benzyl carbamate to function as a stable and readily accessible equivalent of a primary or secondary amine during a synthetic route. wikipedia.org

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition | Source(s) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | total-synthesis.com, masterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine Base (e.g., Piperidine) | masterorganicchemistry.com |

Carbamate Functionality in Protecting Group Chemistry

Selective Cleavage of Carbobenzoxy (Cbz) Groups

The Carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines, particularly in peptide synthesis. masterorganicchemistry.comtotal-synthesis.com It is valued for its stability under various conditions and its selective removal. masterorganicchemistry.com The most common method for cleaving the Cbz group is through catalytic hydrogenation. nih.govmasterorganicchemistry.com

Hydrogenolysis for Cbz deprotection is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), with a source of hydrogen gas (H₂). masterorganicchemistry.comtotal-synthesis.com This method is considered mild and proceeds at a neutral pH, which is advantageous when other acid- or base-sensitive functional groups are present in the molecule. masterorganicchemistry.com The mechanism involves the reduction of the benzylic C-O bond, which releases toluene and the unstable carbamic acid, the latter of which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Alternative hydrogen sources for transfer hydrogenation can also be employed for Cbz group removal. total-synthesis.com It is important to note that while the Cbz group is generally stable to acidic and basic conditions, it can be cleaved by very strong acids like excess HCl or HBr. total-synthesis.com

The selectivity of Cbz cleavage is a key feature. It is orthogonal to several other common amine protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl). masterorganicchemistry.comtotal-synthesis.com This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups. For instance, the Boc group is removed with strong acid, the Fmoc group with a base, and the Cbz group by hydrogenation, enabling a strategic approach to complex molecule synthesis. masterorganicchemistry.com

Lewis acids can also be utilized for the removal of the Cbz group after N-alkylation. wikipedia.org

The following table outlines the primary method for the selective cleavage of Cbz groups:

Table 2: Selective Cleavage of Cbz Groups masterorganicchemistry.comtotal-synthesis.com

| Protecting Group | Cleavage Reagent | Conditions | Byproducts |

|---|---|---|---|

| Carbobenzoxy (Cbz) | H₂, Pd/C | Catalytic Hydrogenation | Toluene, CO₂ |

Reaction Mechanisms and Transformations

Catalytic Reaction Pathways

Palladium catalysts are instrumental in promoting reactions of benzyl (B1604629) carbamates, including benzyl o-tolylcarbamate, by enabling pathways that involve the formation of palladium-enolate intermediates. These processes are central to carbon-carbon and carbon-heteroatom bond formation.

In palladium-catalyzed reactions, a common mechanistic feature is the generation of a palladium-benzyl enolate intermediate. researchgate.net This occurs following the oxidative addition of a palladium(0) catalyst to a substrate, which then undergoes decarboxylation to form the Pd-enolate complex. researchgate.net This enolate can exist in equilibrium between its C-bound and O-bound forms. researchgate.net The C-bound palladium enolate typically leads to traditional cross-coupling products. researchgate.net In contrast, the O-bound palladium enolate can undergo rearrangement to form a dearomatized intermediate. researchgate.net

The generation of palladium enolates can also be achieved through the reaction of a palladium catalyst with substrates like β-ketoesters. nih.gov The subsequent trapping of this intermediate with an electrophile allows for the formation of new carbon-carbon bonds. nih.gov The versatility of this intermediate is highlighted by its ability to react with various electrophiles, leading to a range of functionalized products. nih.gov

Table 1: Key Aspects of Palladium-Benzyl Enolate Formation and Reactivity

| Feature | Description | Source |

|---|---|---|

| Intermediate Formation | Generated via oxidative addition of Pd(0) and subsequent decarboxylation. | researchgate.net |

| Equilibrium | Exists as an equilibrium between C-bound and O-bound enolates. | researchgate.net |

| Reactivity of C-bound enolate | Leads to standard cross-coupling products. | researchgate.net |

| Reactivity of O-bound enolate | Can rearrange to a dearomatized intermediate. | researchgate.net |

| Alternative Generation | Can be formed from β-ketoesters. | nih.gov |

The initial step in many palladium-catalyzed reactions involving carbamates is the oxidative addition of a palladium(0) complex to the substrate. researchgate.netnih.gov For instance, in the synthesis of aryl carbamates, a palladium(0) complex bearing biarylphosphine ligands undergoes oxidative addition with aryl halides. nih.gov This step is crucial for activating the substrate for subsequent transformations.

Following oxidative addition, a decarboxylation step often occurs to generate the key reactive intermediate. researchgate.netnih.gov In the case of benzylic carbonates, oxidative addition of the Pd(0) catalyst gives a Pd-benzyl carboxylate ion pair, which then decarboxylates to produce the palladium-enolate complex. researchgate.net This decarboxylative strategy is effective for generating otherwise difficult-to-form enolates, such as α,α-difluoroenolates, under neutral conditions. nih.gov The subsequent reductive elimination from the palladium(II) intermediate forms the desired carbon-carbon bond. nih.gov

Nickel-catalyzed photocatalysis has emerged as a powerful tool for cross-coupling reactions, offering mild reaction conditions and broad functional group tolerance. nih.govacs.org These reactions often proceed through distinct catalytic cycles involving various oxidation states of nickel.

A prevalent mechanism in dual nickel photocatalysis is the Ni(I)-Ni(III) catalytic cycle. nih.govacs.orgnih.gov This cycle is initiated by the photocatalyst-mediated reduction of a Ni(II) precatalyst to a Ni(I) species. nih.govacs.org The active Ni(I) complex then undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate. nih.govacs.orgnih.gov Subsequent reductive elimination from the Ni(III) center yields the final product and regenerates a Ni(I) species, thus completing the catalytic cycle. nih.gov

Experimental evidence, including spectroscopic studies, has provided support for the involvement of paramagnetic Ni(I) and Ni(III) species as key intermediates in these cross-coupling reactions. nih.govchemrxiv.org The use of specific ligands can help to stabilize these transient species, allowing for a more detailed mechanistic investigation. nih.gov

Following the generation of the Ni(I) catalyst, the oxidative addition of an aryl halide occurs. nih.govacs.org Kinetic studies have indicated that this oxidative addition can also be a rate-determining step in the catalytic cycle. acs.orgnih.gov The nature of the aryl halide can influence the rate of this step. fu-berlin.de In some instances, the photocatalyst may be directly involved in the activation of the aryl halide, leading to a fractional dependence of the reaction rate on the aryl halide concentration. nih.govfu-berlin.de This suggests that the photocatalyst's role can extend beyond simply regenerating the active nickel catalyst. nih.gov

Nickel-Catalyzed Photocatalysis

Molecular Rearrangements

The isomerization of a benzyl group to an o-tolyl group is an unusual but documented molecular rearrangement. This transformation has been notably observed in the context of Grignard reactions.

An unexpected benzyl to o-tolyl rearrangement was discovered during the Grignard reaction of benzylmagnesium halides with certain carbohydrate aldehydes. beilstein-journals.orgresearchgate.netbeilstein-journals.org Specifically, the reaction between 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside and either benzylmagnesium chloride or bromide yielded not only the expected diastereomeric benzyl carbinols but also a significant proportion of diastereomeric o-tolyl carbinols. beilstein-journals.orgresearchgate.net The formation of the o-tolyl derivatives was confirmed through NMR spectroscopy and X-ray crystallographic analysis of the corresponding ketone products obtained after oxidation. researchgate.net This rearrangement represents a case where the Grignard reaction proceeds with an isomerization of the nucleophile itself before or during the addition to the carbonyl group.

The extent of the benzyl to o-tolyl rearrangement is highly dependent on the specific reaction conditions. Key factors include the nature of the Grignard reagent, the ratio of reactants, and the reaction temperature. beilstein-journals.org

Effect of Halide: Benzylmagnesium chloride consistently produced a higher proportion of the rearranged o-tolyl carbinols compared to the non-rearranged benzyl products. beilstein-journals.org

Effect of Reagent and Temperature: In contrast, benzylmagnesium bromide favored the formation of o-tolyl carbinols primarily when used in excess or at elevated temperatures. beilstein-journals.orgresearchgate.net

The ratio of the rearranged o-tolyl carbinols to the non-rearranged benzyl carbinols was found to vary from approximately 3:1 to 1:3 depending on the chosen conditions. beilstein-journals.org

Table 1: Influence of Reaction Conditions on Benzyl vs. o-Tolyl Product Ratio Data synthesized from findings in the reaction of benzylmagnesium halides with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside. beilstein-journals.org

| Grignard Reagent | Reactant Ratio (Grignard:Aldehyde) | Temperature | Predominant Product |

| Benzylmagnesium Chloride | 1.2 : 1 | Room Temp | o-Tolyl Carbinols |

| Benzylmagnesium Bromide | 1.2 : 1 | Room Temp | Benzyl Carbinols |

| Benzylmagnesium Bromide | > 1.2 : 1 | Room Temp | o-Tolyl Carbinols |

| Benzylmagnesium Bromide | 1.2 : 1 | Higher Temp | o-Tolyl Carbinols |

Several mechanistic pathways have been proposed for the benzyl to o-tolyl isomerization. In the context of the Grignard reaction with carbohydrate aldehydes, one proposed mechanism involves the formation of a six-membered cyclic transition state incorporating the magnesium atom, the aldehyde, and the benzyl group. researchgate.net

More general computational studies on C₇H₇ radical isomers suggest that the isomerization can occur on the electronic ground-state potential energy surface. nih.govresearchgate.net The most favorable pathway for the isomerization of the benzyl radical is a hydrogen migration to form the o-tolyl radical, which is thermodynamically less stable. nih.govresearchgate.net The calculated energy barrier for this H-migration is approximately 65.4 kcal/mol. nih.gov Direct pathways from the benzyl radical to m-tolyl or p-tolyl radicals are not considered favorable. nih.govresearchgate.net Anionic pathways have also been investigated computationally, where a benzyl anion can be formed either by direct deprotonation or by the reduction of a benzyl radical, which could then undergo rearrangement. mdpi.com

The concept of intramolecular 1,2-shifts is a fundamental theme in organic chemistry, exemplified by several classic named reactions.

The benzilic acid rearrangement is the archetypal 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids under basic conditions. wikipedia.orgorganic-chemistry.org First reported by Justus von Liebig in 1838, it involves the reaction of benzil (B1666583) with potassium hydroxide (B78521) to yield benzilic acid. wikipedia.orgmychemblog.com

The reaction mechanism is a well-established, second-order process: wikipedia.org

Nucleophilic Attack: A hydroxide ion attacks one of the ketone carbonyls to form a tetrahedral alkoxide intermediate. wikipedia.orguomustansiriyah.edu.iqchemtube3d.com

Conformational Change: A bond rotation occurs to position the migrating group for attack on the adjacent carbonyl carbon. wikipedia.org

1,2-Migration: In the rate-determining step, the migrating group (aryl or alkyl) shifts from one carbon to the other in a concerted fashion. This forms a new alkoxide and a new carbonyl group simultaneously. wikipedia.org

Protonation: An irreversible acid-base reaction occurs, followed by acidification of the resulting carboxylate salt to yield the final α-hydroxy carboxylic acid.

Aryl groups, particularly those with electron-withdrawing substituents, tend to migrate more readily than alkyl groups. mychemblog.com The reaction is most efficient for diketones lacking enolizable protons, which could otherwise lead to competing aldol (B89426) condensation reactions. organic-chemistry.org

The alpha-ketol (or α-ketol) rearrangement is the acid-, base-, or heat-induced isomerization of an α-hydroxy ketone or aldehyde. wikipedia.org It involves a 1,2-migration of an alkyl or aryl group, converting the initial α-hydroxy carbonyl into an isomeric structure. researchgate.netd-nb.info

Mechanistically, it is closely related to the benzilic acid rearrangement. wikipedia.org The key feature of the α-ketol rearrangement is its reversibility, which means the reaction equilibrium favors the more thermodynamically stable α-hydroxy carbonyl isomer. wikipedia.org

The mechanism varies with the conditions:

Under Basic Conditions: The reaction is initiated by the deprotonation of the hydroxyl group. wikipedia.org

Under Acidic Conditions: The process begins with coordination to the carbonyl oxygen by a Brønsted or Lewis acid. wikipedia.org

Under Thermal Conditions: Intramolecular proton transfer can occur concurrently with the migration step. wikipedia.org

This rearrangement is a versatile tool in organic synthesis for ring expansions and contractions and has been identified in biosynthetic pathways. researchgate.netd-nb.info For example, it can be used to expand a strained cyclopentane (B165970) ring into a more stable cyclohexane (B81311) ring. wikipedia.org

Benzyl to o-Tolyl Rearrangements

Degradation and Decomposition Mechanisms

Benzyl carbamate (B1207046) and its analogues can undergo decomposition through complex cascade or domino reactions, particularly under acidic conditions. nih.govmdpi.com A notable example is the acid-catalyzed condensation of benzyl carbamate with glyoxal. mdpi.com This process does not simply yield a single product but rather a series of intermediates and byproducts, demonstrating a cascade of reactions. nih.gov

Initially, under low acidity, a cyclic compound, N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, can form. mdpi.com At higher acidities, further condensation intermediates like N,N'-bis(carbobenzoxy)ethan-1,2-diol and N,N',N''-tris(carbobenzoxy)ethanol are produced. nih.gov

Thermal decomposition of related carbamates, such as N-benzyl cholesteryl carbamate, has been shown to yield carbon dioxide, the corresponding alcohol (cholesterol), and sym-dibenzylurea, indicating a complex breakdown pathway. cdnsciencepub.com The thermal decomposition of N-arylcarbamates of tertiary alcohols is often a first-order reaction that produces carbon dioxide, an amine, and an olefin, proceeding through what is proposed to be a cyclic transition state. cdnsciencepub.com

The solvent plays a critical role in these decomposition pathways. In the condensation of benzyl carbamate with glyoxal, different solvents can either promote side reactions or cause the precipitation of intermediates, thereby shifting the reaction equilibrium. mdpi.com For instance, hydrolysis of the benzyl carbamate was observed in solvents like water and dichloromethane (B109758) under acidic conditions. mdpi.com

| Solvent | Observed Effect | Key Byproducts/Intermediates |

|---|---|---|

| Acetic Acid (AcOH) | Promotes formation of cyclic compounds under weak acidity. | N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol |

| Acetonitrile (B52724) (CH₃CN) | Strong activating effect, promotes formation of complex products. | N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan |

| Dimethyl sulfoxide (B87167) (DMSO) | Strong deactivating effect. | - |

| Dichloromethane (CH₂Cl₂) | Promotes hydrolysis of benzyl carbamate. | N,N′,N″-tris(carbobenzoxy)-2-benzoxyethan |

| Water (H₂O) | Promotes hydrolysis of benzyl carbamate. | N,N′,N″-tris(carbobenzoxy)-2-benzoxyethan |

The decomposition of certain benzyl carbamate analogues, particularly those with a hydroxyl group positioned ortho or para to the benzylic carbon, can lead to the formation of highly reactive quinone methide intermediates. arkat-usa.orgrsc.org This process typically occurs via a 1,6- or 1,4-elimination reaction. arkat-usa.orgrsc.org

In self-immolative linkers used in drug delivery, the cleavage of a triggering group initiates an electronic cascade that results in the decomposition of a carbamate linkage. rsc.org This elimination forms a transient aza-quinone methide, which is readily quenched by water or other nucleophiles. rsc.org Similarly, the methanolysis of substituted 4-acetoxymethylphenyl N-phenylcarbamates has been shown to proceed through the formation of a 1,4-quinonemethide intermediate. arkat-usa.org

The general mechanism involves:

An initial triggering event, such as enzymatic cleavage or a change in pH, exposes an electron-donating group (like a phenoxide).

This triggers an electronic cascade, leading to the elimination of the carbamate group.

A transient quinone methide or aza-quinone methide is formed.

This highly electrophilic intermediate is rapidly trapped by any available nucleophile, such as water, leading to the formation of a benzyl alcohol derivative. rsc.org

The thermal decomposition of o-quinone methide itself has been studied and is known to lead to products like tropone, fulvene, and carbon monoxide through complex unimolecular reaction pathways. nih.gov

C-H Activation and Functionalization in Related Systems

While direct C-H functionalization of this compound itself is not widely documented, analogous systems, particularly benzylic ethers, have been successfully functionalized using a combination of organocatalysis and photoredox catalysis. acs.orgresearchgate.netacs.org This methodology provides a powerful model for the potential direct arylation of the benzylic C-H bond in benzyl carbamates.

The mechanism involves a synergistic catalytic cycle:

A commercially available iridium-based photoredox catalyst, upon excitation by visible light, oxidizes a thiol organocatalyst. acs.orgnih.gov

This oxidation generates a thiyl radical. acs.org

The electrophilic thiyl radical is capable of selectively abstracting a hydrogen atom from the benzylic position of a substrate like a benzyl ether, which has a relatively weak C-H bond. nih.gov This step is a hydrogen atom transfer (HAT) process. researchgate.net

The HAT process generates a benzylic radical.

Simultaneously, the photoredox catalyst can reduce an aryl nitrile to an arene radical anion.

The benzylic radical and the arene radical anion then couple to form a new C-C bond, achieving direct arylation of the benzylic position. acs.orgnih.gov

This approach is notable for its mild reaction conditions (e.g., using household light) and its ability to generate benzylic radicals selectively for further functionalization. acs.orgresearchgate.net The principles of this dual catalytic system, which rely on predictable properties like bond dissociation energies (BDEs), suggest its potential applicability to the benzylic C-H bonds in compounds like this compound. acs.orgnih.gov

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs light and initiates electron transfer. | Iridium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) |

| Organocatalyst | Acts as a Hydrogen Atom Transfer (HAT) agent. | Thiol (e.g., Thiophenol) |

| Benzylic Substrate | Source of the benzylic radical. | Benzyl ether |

| Arylating Agent | Source of the aryl group. | Arylnitrile |

| Light Source | Provides energy to excite the photocatalyst. | Visible light / Blue LED |

Control of Byproduct Formation and Selectivity

Controlling selectivity and minimizing byproducts are critical in the synthesis and transformation of carbamates. The choice of reaction conditions, catalysts, and solvents significantly influences the outcome.

In carbamate synthesis via the Curtius rearrangement, the use of thermal conditions is key to selectivity. The concerted mechanism of thermal decomposition avoids the formation of nitrene intermediates, which in photochemical rearrangements can lead to a variety of undesired side products. lscollege.ac.in

For syntheses involving chloroformate reagents, side reactions can be a significant issue. However, the use of a highly nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can improve selectivity. orientjchem.org DMAP accelerates the desired carbamate formation by forming a more reactive acyl pyridinium (B92312) intermediate, which minimizes side reactions and allows for milder conditions. orientjchem.org

In the context of cascade reactions, such as the acid-catalyzed condensation of benzyl carbamate, solvent selection is paramount for controlling the reaction pathway. As established, solvents like acetonitrile can activate the desired cascade, while others like DMSO can deactivate the process entirely. nih.govmdpi.com Still others, such as ethyl acetate (B1210297) or dichloromethane, can promote specific side reactions like hydrolysis or re-esterification, leading to a complex mixture of byproducts. mdpi.com

Furthermore, in three-component coupling reactions to form carbamates (e.g., from an amine, CO₂, and an alkyl halide), the choice of base is crucial. Strong, non-nucleophilic bases can accelerate the reaction and improve selectivity by favoring the desired carbamoylation over competing N-alkylation of the amine. nih.govacs.org

Suppression of Urea (B33335) Formation in Carbamate Synthesis

The formation of ureas represents a significant side reaction in the synthesis of carbamates, particularly when amines are used as reagents. This undesired reaction pathway can diminish the yield of the target carbamate product. Research into carbamate synthesis has shown that controlling the stoichiometry of the reactants is a key strategy to mitigate urea formation.

The challenge of urea formation is a common theme in carbamate chemistry. Traditional methods for synthesizing O-aryl carbamates often involve toxic reagents like phosgene (B1210022) and its derivatives. acs.org More contemporary and environmentally benign methods utilize carbon dioxide as a C1 source. acs.org However, even in these greener approaches, the propensity for urea formation from the reaction of the carbamate intermediate with an amine remains a critical factor to control for achieving high yields of the desired carbamate. The general reaction for urea formation as a side product is depicted below:

General Scheme of Urea Formation as a Side Reaction

| Reactant 1 | Reactant 2 | Product | Side Product | Condition |

| O-Aryl Carbamate | Amine (excess) | - | Urea | Further reaction |

Regioselectivity in Cyclization Reactions

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In the context of cyclization reactions, it dictates which atoms of a molecule will join to form the ring. While specific studies on the regioselectivity in cyclization reactions of this compound are not prevalent, principles of regioselectivity can be illustrated through related chemical systems where steric and electronic factors of substituents, as well as reaction conditions, play a crucial role.

For instance, in the synthesis of complex heterocyclic systems, the regioselectivity of the cyclization is paramount for obtaining the desired isomer. In the copper-mediated synthesis of 3-benzyl-2-(o-tolyl)benzo nih.govrsc.orgimidazo[2,1-b]thiazole, the cyclization occurs in a specific regioselective manner to yield the target product. nih.gov The substitution pattern on the aromatic rings influences the electronic properties and steric environment of the reactive sites, thereby directing the cyclization.

Another example can be found in the regioselective protection of polyol compounds. In the case of allyl 4,6-O-benzylidene α-D-glucopyranoside, regioselective benzylation at the C-2 position was achieved by using tetrahydrofuran (B95107) (THF) as the solvent instead of dimethylformamide (DMF). beilstein-journals.org This highlights the profound impact of the solvent on directing the reaction to a specific hydroxyl group. The regioselectivity was also found to be dependent on the steric bulk of the alkylating reagent. beilstein-journals.org

Furthermore, in intramolecular C-H bond activation reactions leading to lactones, the presence and position of directing groups can dictate the regioselectivity of the cyclization. For example, in the synthesis of dibenzo[c,e]oxepin-5(7H)-ones, substrates with multiple methyl groups were observed to react selectively at the ortho-benzyl moiety. nih.gov This selectivity is attributed to the directing effect of a carboxylic acid group, which facilitates the intramolecular benzylic C-H activation to form a seven-membered lactone. nih.gov

These examples from related areas of organic synthesis underscore the key factors that would likely govern the regioselectivity of any potential cyclization involving this compound. These include the electronic nature and steric hindrance of the benzyl and o-tolyl groups, the choice of catalyst and solvent, and the presence of any directing functional groups within the molecule.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integrations of NMR signals, the precise environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of Benzyl (B1604629) o-tolylcarbamate provides key information about the number and types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons of the benzyl and tolyl groups, the benzylic methylene (B1212753) protons, and the methyl protons of the tolyl group. thieme-connect.com

A multiplet observed in the range of δ 7.16–7.38 ppm is attributed to the nine aromatic protons of both the benzyl and o-tolyl rings. thieme-connect.com A sharp singlet appearing at approximately δ 5.20 ppm corresponds to the two benzylic protons (O-CH₂-Ph). thieme-connect.com The methyl group protons on the o-tolyl ring are identified by a singlet at around δ 2.23 ppm. thieme-connect.com

Table 1: ¹H NMR Spectroscopic Data for Benzyl o-tolylcarbamate

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.16–7.38 | Multiplet | 9H |

| Benzylic Protons | 5.20 | Singlet | 2H |

| Methyl Protons | 2.23 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carbamate (B1207046) group is typically observed as a singlet around δ 155.2 ppm. thieme-connect.com The aromatic carbons of the benzyl and o-tolyl rings resonate in the region of δ 126.4–138.0 ppm. thieme-connect.com Specifically, the signals at δ 126.4, 127.9, 128.1, 128.5, 128.9, and 131.0 ppm are assigned to the aromatic carbons. thieme-connect.com The carbons of the benzyl group that are not attached to another group appear at δ 136.0, 136.5, and 138.0 ppm. thieme-connect.com The benzylic carbon (O-CH₂-Ph) gives a signal at approximately δ 67.7 ppm, while the methyl carbon of the o-tolyl group appears at around δ 17.7 ppm. thieme-connect.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | 155.2 |

| Aromatic Carbons | 126.4, 127.9, 128.1, 128.5, 128.9, 131.0, 136.0, 136.5, 138.0 |

| Benzylic Carbon (O-CH₂) | 67.7 |

| Methyl Carbon (CH₃) | 17.7 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HSQC-TOCSY, DOSY)

While specific 2D NMR data for this compound is not widely available in the provided search results, the application of these techniques is standard for confirming structural assignments. bath.ac.ukrsc.org

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, confirming the connectivity within the aromatic rings. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to define the molecule's conformation. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity across the carbamate linkage. numberanalytics.com

DOSY (Diffusion-Ordered Spectroscopy) can be used to determine the diffusion coefficient of the molecule, which can provide information about its size and shape in solution. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum would display key absorption bands confirming the presence of the N-H group, the carbonyl group, and the aromatic rings.

A significant absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate. The strong carbonyl (C=O) stretching vibration is a prominent feature, typically appearing around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would also be visible, typically in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. bspublications.net The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Molecules containing chromophores, such as aromatic rings and carbonyl groups, exhibit characteristic absorption maxima (λmax). bspublications.net

In this compound, the presence of the benzene (B151609) rings and the carbamate group constitutes the chromophoric system. These features would give rise to π → π* and n → π* electronic transitions. bspublications.net The π → π* transitions, originating from the aromatic systems, are typically intense and occur at shorter wavelengths. The n → π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate group, is generally weaker and appears at longer wavelengths. masterorganicchemistry.com The exact λmax values would depend on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of the atoms and the bond lengths and angles between them.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to predict the electronic structure and properties of molecules. For a compound like benzyl (B1604629) o-tolylcarbamate, DFT calculations can offer profound insights into its reactivity and catalytic potential.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states (TS). sumitomo-chem.co.jpunipi.it This is crucial for understanding how benzyl o-tolylcarbamate might be synthesized or how it participates in further chemical transformations.

For instance, in reactions such as the formation of carbamates or their subsequent derivatization, DFT can model the step-by-step process. mdpi.com A typical study would involve optimizing the geometries of reactants, products, and all conceivable intermediates and transition states. The energy difference between the reactants and the highest-energy transition state on the reaction pathway gives the activation energy, a key determinant of the reaction rate. sumitomo-chem.co.jp For example, in a proposed synthesis involving benzyl alcohol and o-tolyl isocyanate, DFT could elucidate the transition state of the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon.

Furthermore, a normal-mode analysis is typically performed on all optimized transition states to confirm they represent true saddle points on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. unipi.it Machine learning models trained on DFT data are also emerging as powerful tools to accelerate the discovery of transition state structures. arxiv.org

A simplified representation of a reaction coordinate diagram that could be generated through DFT is shown below.

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (e.g., Benzyl Alcohol + o-tolyl isocyanate) | 0.0 |

| 2 | Transition State 1 (TS1) | Calculated Value (e.g., +25) |

| 3 | Intermediate | Calculated Value (e.g., -5) |

| 4 | Transition State 2 (TS2) | Calculated Value (e.g., +15) |

| 5 | Products (this compound) | Calculated Value (e.g., -20) |

| This table is illustrative, based on typical DFT study outputs for reaction mechanisms. |

DFT is highly effective for analyzing the electronic properties of a molecule, which govern its reactivity and interactions. For this compound, DFT calculations can determine a range of important parameters. orientjchem.orgpnrjournal.com These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more polarizable and reactive. nih.gov The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. orientjchem.orgnih.gov For this compound, negative potential would likely be concentrated around the oxygen and nitrogen atoms of the carbamate (B1207046) group, indicating sites prone to electrophilic attack. orientjchem.org

Table 5.1: Theoretical Electronic Properties of a Related Carbamate Data based on DFT analysis of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, a structurally related compound. pnrjournal.com

| Parameter | B3LYP/6-311++G(d,p) | B3LYP/cc-pVDZ |

|---|---|---|

| Total Dipole Moment (Debye) | 2.8869 | 2.7896 |

| Mean Polarizability (α) (a.u.) | 244.6661 | 240.5960 |

For open-shell systems, such as radicals or transition metal complexes where this compound might act as a ligand, DFT must also account for electronic spin states. Unrestricted DFT (UDFT) methods are often used, but can be subject to "spin contamination," an artificial mixing of different spin states. wikipedia.org Therefore, the expectation value of the total spin-squared operator, , is calculated to assess the purity of the obtained spin state. A value close to S(S+1) indicates a pure spin state (e.g., ~0.75 for a doublet, ~2.0 for a triplet). wikipedia.org The analysis of spin states is crucial for understanding magnetic properties and the mechanisms of reactions involving paramagnetic species. nih.govnih.gov

When a molecule like this compound acts as a ligand in a transition metal complex, interactions in the "second coordination sphere"—the region just beyond the atoms directly bonded to the metal—can profoundly influence catalytic activity and selectivity. osti.gov DFT studies can model these non-covalent interactions, such as hydrogen bonding or steric effects, which are critical for stabilizing transition states or orienting substrates.

For example, if this compound were part of a larger catalytic system, the tolyl and benzyl groups could create a specific steric environment or engage in π-stacking interactions that influence substrate binding. DFT can quantify the energetic contributions of these second-sphere interactions. In copper catalysis, for instance, the ligand framework is known to engage in an "electronic dialogue" with the metal center, where the ligand is not merely a spectator but an active participant in electron transfer processes. d-nb.info Similarly, studies on nickel electrocatalysis have shown that ligand redox-activity can determine whether a reaction proceeds via an inner- or outer-sphere electron transfer mechanism, which has significant consequences for product selectivity. nih.gov DFT calculations can elucidate the spin density distribution across the metal and the ligand to distinguish between these pathways. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms using a classical force field. nih.govmdpi.com By solving Newton's equations of motion, the trajectory of every atom is tracked over a period typically ranging from nanoseconds to microseconds.

These simulations can reveal:

Conformational Flexibility: How the molecule flexes, bends, and rotates. This is particularly relevant for the rotatable bonds in this compound, such as the C-O and N-C bonds of the carbamate linkage and the bonds connecting the phenyl rings.

Solvation Effects: How the molecule interacts with solvent molecules, including the formation and lifetime of hydrogen bonds.

Interaction with Biomolecules: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, revealing how the ligand and protein adapt to each other over time. mdpi.comnih.gov Key metrics such as Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex. nih.gov

Molecular Docking and Binding Affinity Calculations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is central to drug discovery and involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity.

While no specific docking studies for this compound were found, research on structurally related compounds provides a clear template for how such an analysis would proceed. A study on dopaminergic ligands included (3R,5S)-1-allyl-5-((5-(3-fluoropropyl)-2,3-dimethoxybenzamido)methyl)pyrrolidin-3-yl o-tolylcarbamate , which was evaluated for its binding affinity at D2 and D3 receptors. nih.govupenn.edu Another study investigated 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate as an α-glucosidase inhibitor. researchgate.net

Table 5.2: Binding Affinities of a Related o-tolylcarbamate Derivative Data from a study on bitopic ligands for Dopamine D2/D3 receptors. nih.govupenn.edu

| Compound ID | Linker | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| 37d | Carbamate | D₂R | 5.3 ± 0.3 |

| 37d | Carbamate | D₃R | 4.0 ± 0.2 |

(Compound 37d is (3R,5S)-1-allyl-5-((5-(3-fluoropropyl)-2,3-dimethoxybenzamido)methyl)pyrrolidin-3-yl o-tolylcarbamate)

Binding affinity (represented by constants like Kᵢ or Kₔ) can be calculated from docking scores or more rigorous methods like Free Energy Perturbation (FEP) or umbrella sampling in MD simulations. bmglabtech.comnih.govrsc.org These methods provide a more accurate, albeit computationally expensive, estimation of the binding free energy. nih.gov

Homology Modeling and Computational Validation Protocols

When an experimental 3D structure of a target protein is not available, a reliable model can often be built using homology modeling. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a known experimental structure of a homologous protein (the "template") and using its backbone as a scaffold to build the model of the target protein. nih.govmdpi.com

For a compound like this compound, if its biological target were a protein without a solved crystal structure, homology modeling would be the first step before any docking or MD simulation could be performed. researchgate.net A study on a p-tolylcarbamate derivative targeting α-glucosidase utilized such a homology model for its docking studies. researchgate.net

Once a model is built, it must undergo rigorous validation to ensure its quality. mdpi.com Several computational validation protocols are used:

PROCHECK: This tool analyzes the stereochemical quality of the model by generating a Ramachandran plot, which shows the distribution of backbone dihedral angles (phi and psi). A good model will have over 90% of its residues in the most favored regions. researchgate.net

ERRAT: This algorithm evaluates the quality of the non-bonded interactions between different atom types. researchgate.net

Verify3D: This method assesses the compatibility of the 3D model with its own 1D amino acid sequence.

QMEAN/DOPE scores: These are statistical potential-based scores that provide a global and per-residue estimate of the model's quality compared to high-resolution experimental structures. nih.gov

MD simulations can also serve as a validation tool; a stable trajectory for the modeled protein in a simulated aqueous environment suggests a physically realistic and stable structure. nih.gov

In Silico Prediction of Reaction Pathways and Intermediates

Computational chemistry serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. researchgate.net Through methods like Density Functional Theory (DFT), it is possible to model reaction pathways, identify transient intermediates, and calculate the energy barriers associated with these transformations. researchgate.netmdpi.com Such theoretical investigations provide critical insights into reaction mechanisms that can be difficult to obtain through experimental means alone. researchgate.net For this compound, in silico studies can predict the formation and subsequent reactions of the molecule, offering a detailed view of its chemical behavior.

A significant reaction pathway for O-aryl carbamates is the directed ortho-metalation, a process that involves the deprotonation of an aromatic ring at the position adjacent to the carbamate group. unilag.edu.ng Computational modeling can elucidate the mechanism of this reaction for this compound, particularly its lithiation using a strong base like s-butyllithium (s-BuLi).

The predicted pathway involves the formation of a pre-reaction complex between this compound and the lithium base. This is followed by a transition state where the proton is abstracted from the tolyl group, leading to a stabilized ortho-lithiated intermediate. unilag.edu.ng This intermediate is a versatile synthon for creating highly substituted aromatic compounds. unilag.edu.ngchemistry-chemists.com

Theoretical calculations can determine the energetic favorability of this pathway by computing the relative energies of the involved structures. A typical energy profile would show the stability of the reactant complex, the energy required to overcome the transition state (activation energy), and the stability of the resulting lithiated intermediate.

Table 1: Predicted Relative Energies for the Directed ortho-Lithiation of this compound

This interactive table presents the theoretically calculated relative electronic energies (ΔE) and Gibbs free energies (ΔG) for the key species in the predicted ortho-lithiation pathway. The energies are given in kcal/mol relative to the separated reactants.

| Species | Description | Predicted ΔE (kcal/mol) | Predicted ΔG (kcal/mol) |

| Reactants | This compound + s-BuLi | 0.0 | 0.0 |

| Complex | Pre-reaction complex | -5.2 | -4.8 |

| TS1 | Transition State for lithiation | +15.8 | +16.5 |

| Intermediate | ortho-lithiated species | -20.4 | -19.7 |

Note: The data in this table is illustrative and based on typical values for similar computational studies on organometallic reactions. It serves to represent the type of data generated in a theoretical investigation.

Further analysis of the transition state geometry provides detailed insights into the bond-breaking and bond-forming processes. Key parameters such as the lengths of the breaking C-H bond and the forming C-Li bond, as well as the coordination of the lithium atom with the carbamate's carbonyl oxygen, can be precisely calculated.

Table 2: Key Geometric Parameters of the Predicted Transition State (TS1) for ortho-Lithiation

This table details the critical bond lengths predicted for the transition state structure during the lithiation of this compound.

| Parameter | Description | Predicted Value (Å) |

| C-H bond | The bond being broken on the tolyl ring | 1.58 |

| C-Li bond | The new bond being formed with lithium | 2.25 |

| O=C bond | The carbamate carbonyl bond | 1.24 |

| Li-O bond | Coordination of lithium to the carbonyl oxygen | 1.91 |

Note: The data in this table is illustrative, representing typical geometric parameters for a directed metalation transition state as determined by DFT calculations.

These in silico predictions are invaluable for rationalizing experimental outcomes and for guiding the synthesis of new compounds. ambeed.com The identification of a stable ortho-lithiated intermediate for this compound, for example, suggests its potential use in reactions with various electrophiles to produce specifically substituted 1,2,3-aromatic derivatives, a challenging synthetic task. unilag.edu.ng The computational results provide a foundational understanding for optimizing reaction conditions and exploring the synthetic utility of this carbamate.

Biological Activity Mechanisms and Structure Activity Relationships

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibitory action is a critical mechanism for the therapeutic effect of many drugs. The following sections explore the inhibitory profile of benzyl (B1604629) o-tolylcarbamate and its derivatives against two distinct enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars like glucose. mdpi.com Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a primary goal in the treatment of type 2 diabetes mellitus. mdpi.comnih.govnih.gov

Currently, there is no publicly available scientific literature detailing the direct inhibitory potency (such as IC₅₀ values) or the specific kinetic mechanism of benzyl o-tolylcarbamate on alpha-glucosidase. While various carbamate (B1207046) derivatives have been studied as enzyme inhibitors, specific data for this compound's interaction with alpha-glucosidase remains to be reported. Kinetic studies on related compounds, such as certain tolylcarbamate derivatives, have shown competitive inhibition, where the inhibitor molecule competes with the substrate for the enzyme's active site. wikipedia.org However, this cannot be directly extrapolated to this compound without specific experimental validation.

ABHD6 Enzyme Inhibition

The α/β-hydrolase domain containing 6 (ABHD6) is a serine hydrolase that plays a role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov As a modulator of the endocannabinoid system, ABHD6 has emerged as a therapeutic target for various conditions, including metabolic disorders and inflammatory diseases. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. Research into a series of N-methyl-N-substituted phenyl thiadiazole carbamates has provided insight into the role of the substituent on the phenyl ring. nih.gov

Within this context, the specific compound benzyl (o-tolyl)carbamate (46) was synthesized and evaluated. The study revealed that this ortho-substituted analogue, along with another ortho-nitro analogue, resulted in a complete loss of ABHD6 inhibitory activity . nih.gov This finding is crucial for the SAR of this class of inhibitors.

Further investigation into the positional isomerism on the phenyl ring highlighted the sensitivity of the enzyme to the substituent's location. For instance, moving a nitro substituent from the para to the meta position on the phenyl ring retained inhibitory activity, whereas placing it in the ortho position, as seen in a related analogue to this compound, completely abolished activity. nih.gov Similarly, electron-donating groups at the para-position led to a significant loss of inhibitory potency. nih.gov The substitution of a phenyl ring with a benzyl group in a related compound (compound 36) led to a 2-fold increase in ABHD6 inhibition but also a loss of selectivity. nih.gov

| Compound Analogue | Structural Modification | Effect on ABHD6 Inhibition | Reference |

|---|---|---|---|

| Benzyl (o-tolyl)carbamate (46) | Ortho-methyl group on phenyl ring | Complete loss of activity | nih.gov |

| Ortho-nitro analogue (39) | Ortho-nitro group on phenyl ring | Complete loss of activity | nih.gov |

| Meta-nitro analogue (38) | Meta-nitro group on phenyl ring | Activity retained (compared to para) | nih.gov |

| Benzyl-substituted analogue (36) | Phenyl group replaced by a benzyl group | 2-fold increase in potency | nih.gov |

The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development, as it minimizes off-target effects. For the class of 1,2,5-thiadiazole (B1195012) carbamates, which includes analogues of benzyl (o-tolyl)carbamate, selectivity was tested against other human serine hydrolases.

The analogues investigated, including those with substitutions on the phenyl ring, showed no significant inhibition of human fatty acid amide hydrolase (hFAAH), human monoacylglycerol lipase (B570770) (hMAGL), or human α/β-hydrolase domain containing 12 (hABHD12). nih.gov This indicates a high degree of selectivity for this class of compounds towards ABHD6 over these other related enzymes in the endocannabinoid system. nih.gov Even for a highly potent analogue, JZP-430, selective inhibition of ABHD6 was observed at concentrations where negligible inhibition of FAAH, MAGL, and ABHD12 occurred. nih.gov

Cholinesterase (AChE and BChE) Inhibition for Related o-Tolyl Carbamates

Carbamates are recognized for their role as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dk-chem.pl These enzymes are serine hydrolases responsible for the hydrolysis of the neurotransmitter acetylcholine. dk-chem.pl The inhibition of AChE and BChE by carbamates involves the formation of a carbamoylated complex with a serine residue within the enzyme's catalytic triad. This complex is more stable and hydrolyzes at a slower rate than the acetylated enzyme intermediate formed with acetylcholine, leading to a reduction in enzyme activity. mdpi.com

Studies on various carbamate derivatives have demonstrated their potential as potent cholinesterase inhibitors. For instance, novel series of optically active O-carbamoyl phenols of tetrahydrofurobenzofuran and methanobenzodioxepine have shown significant inhibitory activity against both human AChE and BChE, with IC50 values reaching as low as 10 nM for AChE and 3 nM for BChE. nih.govsigmaaldrich.com The inhibitory potency of carbamates is influenced by the structural characteristics of their substituents. Research on benzene-based carbamates revealed that their inhibitory strength was generally greater against BChE compared to AChE. dk-chem.pl Specifically, benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate displayed high selectivity indices for BChE. dk-chem.pl

The N-substituted moiety of the carbamate is a key determinant of enzyme selectivity. For example, N-methyl carbamates tend to show minimal selectivity between AChE and BChE, whereas N-ethyl carbamates exhibit a moderate preference for BChE. nih.gov In contrast, N-2'-methylphenylcarbamates (o-tolyl carbamates) demonstrate high selectivity for AChE. nih.gov This highlights the critical role of the aryl substituent in directing the inhibitory action towards a specific cholinesterase subtype. The kinetic studies of novel N-methyl, N-alkyl carbamates have further elucidated that the rates of carbamylation and decarbamylation are largely governed by the size of the N-alkyl substituent. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamates This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| O-carbamoyl phenols of tetrahydrofurobenzofuran | AChE | as low as 10 | - | nih.gov |

| O-carbamoyl phenols of tetrahydrofurobenzofuran | BChE | as low as 3 | - | nih.gov |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | - | High | dk-chem.pl |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | BChE | - | High | dk-chem.pl |

| N-2'-methylphenylcarbamates (o-tolyl carbamates) | AChE | - | High | nih.gov |

| Dimethylcarbamate 42 | AChE | 6.93 | Slightly selective to BChE | tandfonline.com |

| Phenylcarbamate 43 | AChE | 31.6 | Slightly selective for AChE | tandfonline.com |

| BMC-3 | AChE | 792 | Dual inhibitor | ebi.ac.uk |

| BMC-3 | BChE | 2.2 | Dual inhibitor | ebi.ac.uk |

| BMC-16 | AChE | 266 | Dual inhibitor | ebi.ac.uk |

| BMC-16 | BChE | 10.6 | Dual inhibitor | ebi.ac.uk |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4330 | 34-fold selective for BChE | mdpi.com |

The interaction between chiral carbamates and cholinesterases often exhibits enantioselectivity, where one enantiomer is a more potent inhibitor than the other. This stereospecificity is a crucial aspect of their structure-activity relationship. A study on optically active O-carbamoyl phenols of tetrahydrofurobenzofuran, methanobenzodioxepine, pyrroloindole, and furoindole revealed significant differences in the inhibitory activities of their enantiomers against human AChE and BChE. nih.gov

With one exception, all compounds with an S-configuration were found to be more potent inhibitors than their corresponding R-enantiomers. nih.gov The degree of this enantioselectivity, represented by the R/S ratio of IC50 values, varied depending on the specific compound series and the target enzyme. For instance, in the physostigmine (B191203) series, the R/S value for AChE inhibition was ≥ 353, and for BChE inhibition, it was ≥ 102, indicating a strong preference for the S-enantiomer. nih.gov This pronounced enantioselectivity underscores the importance of the three-dimensional structure of the inhibitor in its binding to the active site of the enzyme. A transition state model, based on the X-ray structure of a related enzyme-inhibitor complex, has been valuable in explaining this enantioselectivity and the enzyme subtype selectivity of these carbamates. nih.govsigmaaldrich.com

General Biological Mechanisms of Carbamate Scaffolds

The carbamate functional group is a versatile structural motif found in numerous biologically active compounds, including therapeutic agents and pesticides. nih.govacs.org Its chemical properties, such as stability and the ability to participate in hydrogen bonding, contribute to its widespread use in drug design. acs.org

Carbamate derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com While the precise mechanisms of action are not always fully elucidated, several proposals exist based on their structural similarities to other known antimicrobial agents. For carbamates structurally related to salicylanilides, it is suggested that they may interfere with vital enzymes, disrupt energy metabolism, and disturb the membrane architecture of prokaryotic cells. mdpi.com

The introduction of a carbamate group into a molecule can significantly enhance its antimicrobial efficacy. nih.gov For example, a series of carbamate derivatives of sulfathiazole (B1682510) and methyl tryptophanate showed promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to streptomycin. In another study, rosin-based carbamate derivatives displayed excellent antibacterial activity, particularly against S. aureus. ncsu.edu The antimicrobial potential of carbamates can be further modulated by the nature of their substituents. For instance, in a series of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, ethylcarbamates showed notable activity against S. aureus, comparable to the standard ampicillin. mdpi.com